4-Cyano-1-butyne
Overview
Description
Preparation Methods
4-Cyano-1-butyne can be synthesized through various methods. One common synthetic route involves the reaction of propargyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds under mild conditions and yields this compound as the primary product . Industrial production methods may involve similar reactions but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4-Cyano-1-butyne undergoes several types of chemical reactions due to the presence of both the cyano and alkyne groups. Some of the key reactions include:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group can yield diketones, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
4-Cyano-1-butyne has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 4-Cyano-1-butyne involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The alkyne group can participate in cycloaddition reactions, forming stable ring structures that can interact with enzymes and receptors . These interactions can modulate biological processes and pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
4-Cyano-1-butyne can be compared with other similar compounds, such as:
4-Pentynenitrile: This compound is structurally similar to this compound but lacks the alkyne group, making it less reactive in certain chemical reactions.
Propargylamine: This compound contains an alkyne group and an amine group, making it useful in different types of reactions compared to this compound.
5-Hexynenitrile: This compound has a longer carbon chain and different reactivity patterns compared to this compound.
The uniqueness of this compound lies in its combination of the cyano and alkyne groups, which provide a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
pent-4-ynenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N/c1-2-3-4-5-6/h1H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUWIDHKAIGONP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173257 | |
Record name | 4-Cyano-1-butyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19596-07-7 | |
Record name | 4-Cyano-1-butyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019596077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyano-1-butyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyano-1-butyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Cyano-1-butyne interesting from a structural and theoretical chemistry perspective?
A1: this compound (C5H5N) is one of several isomers of pyridine. While pyridine is the most stable isomer [], studying this compound allows researchers to explore the impact of structural variations on molecular properties. Computational studies using methods like the Gaussian-4 (G4) compound model can accurately predict parameters like bond lengths, angles, dipole moment, and vibrational frequencies []. These calculations provide valuable insights into the molecule's behavior and can be compared to experimental data for validation.
Q2: Is there any experimental data available on the structure of this compound?
A2: Yes, the rotational spectrum of this compound has been investigated []. This type of spectroscopy provides information about the rotational energy levels within the molecule, which is directly related to its structure. By analyzing the rotational spectrum, researchers can determine structural parameters like bond lengths and angles, providing experimental validation for computational models.
Q3: How do the predicted properties of this compound compare to its isomer, pyridine?
A3: Computational studies predict that pyridine is significantly more stable than this compound, with a lower standard enthalpy of formation []. This difference in stability arises from the arrangement of atoms and bonds within each molecule. While the abstracts don't provide specific details on other property comparisons, it's likely that differences in structure lead to variations in parameters like dipole moment, polarity, and reactivity between the two isomers.
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